2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-14-4-2-3-5-16(14)21(29)27-8-10-28(11-9-27)22-19(13-25)26-20(30-22)17-7-6-15(23)12-18(17)24/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCXRPFXNRSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenylamine with a suitable oxazole precursor under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the 2-methylbenzoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the cytotoxic effects of various piperazine derivatives, including those similar to 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. For instance, derivatives have been evaluated against different cancer cell lines such as HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) using assays like the sulforhodamine B assay. These studies indicate that compounds with similar structural features exhibit significant growth inhibition in these cancer cell lines .
Neuropharmacological Effects
Piperazine derivatives are known for their potential neuropharmacological effects. Compounds structurally related to 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile have been investigated for their activity as dopamine receptor antagonists and for their potential in treating psychiatric disorders. The modulation of dopaminergic pathways may provide therapeutic benefits in conditions such as schizophrenia and depression .
Antimicrobial Properties
Some studies suggest that oxazole derivatives possess antimicrobial properties. The presence of the piperazine ring can enhance the interaction with microbial targets, potentially leading to effective treatments against various bacterial strains. Research into the structure-activity relationship (SAR) of these compounds has shown promise in developing new antimicrobial agents .
Case Study 1: Cytotoxicity Assessment
A study published in Medicinal Chemistry Research assessed the cytotoxicity of various piperazine derivatives on cancer cell lines. Among the tested compounds, those closely related to our target compound demonstrated significant inhibition rates, suggesting that modifications in the piperazine structure can lead to enhanced anticancer activity .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological properties of piperazine derivatives. The study highlighted that certain modifications to the oxazole and piperazine components could lead to increased affinity for dopamine receptors, indicating potential use in treating neuropsychiatric disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C21H16F2N4O2
- Key Differences : Fluorine substituents at both the benzoyl (2-fluoro) and phenyl (2-fluoro) positions.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorine. The reduced steric bulk of fluorine could also alter target selectivity .
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C19H15ClN4O3
- Key Differences : 3-Chlorobenzoyl group and 2-furyl substituent.
- This could enhance binding to aromatic-rich enzyme pockets .
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
- Key Differences : Thiophene-ethenyl group at position 2 and 2-chlorobenzoyl on piperazine.
Comparison with Dichlorophenyl-Containing Compounds
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
- Molecular Features: Pyrazole core with dichlorophenyl and nitroanilino groups.
- Functional Insights: The nitro group facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal structure.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity.
Toxicity and Regulatory Considerations
- Regulatory guidelines for related compounds () emphasize purity thresholds (>95%) and detailed impurity profiling .
Biological Activity
The compound 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H18Cl2N2O
- Molecular Weight: 349.26 g/mol
The presence of the oxazole ring and piperazine moiety contributes to its biological activity, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxazole nucleus have been tested against various bacterial strains. In vitro studies showed that modifications on the benzoxazole structure could enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | Bacillus subtilis, E. coli | 3.12 (most active) |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study utilizing the sulforhodamine B assay demonstrated that derivatives with piperazine groups showed promising cytotoxic activity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HUH-7 | 15 |
| MCF-7 | 20 |
| HCT-116 | 25 |
These results suggest that the compound may act through mechanisms that induce apoptosis or inhibit cell proliferation.
The proposed mechanism of action for this compound involves interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various benzoxazole derivatives, it was found that modifications to the piperazine moiety significantly affected antimicrobial potency. The compound demonstrated a lower MIC compared to other derivatives, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Screening
A series of piperazine derivatives similar to the compound were synthesized and screened for anticancer activity. The study highlighted that structural modifications could lead to improved selectivity and potency against specific cancer types. The findings support further investigation into this compound's analogs for potential therapeutic use in oncology .
Q & A
Q. Table 1: Key Reaction Parameters from Literature
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMSO | Enhances reactivity | |
| Reaction Temperature | 343 K | Reduces side reactions | |
| Stoichiometry (Ar-X:Amine) | 2:1 | Maximizes coupling | |
| Recrystallization Solvent | Ethanol:Acetone (1:1) | Improves crystal purity |
Basic: What analytical techniques are recommended for characterizing structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 74.03° in pyrazole analogs) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl and piperazine moieties).
- HPLC-MS: Validates purity and molecular weight, especially for intermediates prone to byproducts (e.g., incomplete coupling) .
Basic: What pharmacological activities are associated with the 1,3-oxazole and piperazine moieties?
Methodological Answer:
- 1,3-Oxazole Core: Known for antimicrobial and kinase inhibitory activity due to electron-deficient aromatic systems that interact with biological targets .
- Piperazine Motif: Enhances solubility and acts as a conformational spacer, enabling interactions with G-protein-coupled receptors (e.g., adenosine A1 antagonists) .
Advanced: How can computational methods predict reaction pathways for synthesizing derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. For example:
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways .
- Solvent Effects: Continuum solvation models (e.g., COSMO-RS) predict solvent compatibility and reaction yields .
- Machine Learning: Training datasets from analogous reactions (e.g., 1,5-diarylpyrazole syntheses ) prioritize high-yield conditions.
Q. Table 2: Computational Workflow for Reaction Design
| Step | Tool/Method | Application Example | Reference |
|---|---|---|---|
| Transition State Modeling | DFT (B3LYP/6-31G*) | Predicting coupling barriers | |
| Solvent Optimization | COSMO-RS | Selecting DMSO vs. DMF | |
| Data-Driven Optimization | Bayesian Algorithms | Narrowing experimental conditions |
Advanced: How should researchers address contradictions in biological activity data across assay conditions?
Methodological Answer:
- Variable Isolation: Systematically test variables (e.g., cell lines, incubation times) using factorial experimental design .
- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH, temperature) causing discrepancies.
- Orthogonal Assays: Validate results with alternative methods (e.g., radioligand binding vs. functional cAMP assays) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Diversification: Synthesize analogs with variations in the oxazole (e.g., substituent electronegativity) and piperazine (e.g., N-alkylation) regions .
- High-Throughput Screening (HTS): Test derivatives against target panels (e.g., kinase or receptor libraries) to map pharmacophore requirements.
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
Q. Table 3: SAR Design Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
